molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0

Diethyl 2-ethoxymalonate

Cat. No. B1590468
CAS RN: 37555-99-0
M. Wt: 204.22 g/mol
InChI Key: PMIWYGMNGVBLCH-UHFFFAOYSA-N
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Patent
US09315491B2

Procedure details

A mixture of diethyl oxalate (39.23 ml, 1.12 eq.) and ethyl ethoxyacetate (34.95 ml, 1 eq.) was added dropwise to a slurry of sodium ethoxide (18.64 g, 1.07 eq.) in toluene (100 ml) at 45-50° C. After dropping, the resulting solution was heated to 70-80° C. for 2 hrs and poured into 70 ml of 14% HCl with cooling. The resultant mixture was extracted with EA and the combined organic layers were washed with brine and dried in vacuo to give 55.86 g (93.7%) of a product.
Quantity
39.23 mL
Type
reactant
Reaction Step One
Quantity
34.95 mL
Type
reactant
Reaction Step One
Quantity
18.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
93.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=O)[C:2]([O:4][CH2:5][CH3:6])=[O:3].C(OC[C:15]([O:17][CH2:18][CH3:19])=[O:16])C.[O-]CC.[Na+].Cl>C1(C)C=CC=CC=1>[CH2:18]([O:17][C:15](=[O:16])[CH:1]([O:8][CH2:9][CH3:10])[C:2]([O:4][CH2:5][CH3:6])=[O:3])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
39.23 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
34.95 mL
Type
reactant
Smiles
C(C)OCC(=O)OCC
Step Two
Name
Quantity
18.64 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with EA
WASH
Type
WASH
Details
the combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55.86 g
YIELD: PERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.